molecular formula C23H22FN9O B6091179 N-(4-FLUOROPHENYL)-4-(MORPHOLIN-4-YL)-6-[(2E)-2-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE

N-(4-FLUOROPHENYL)-4-(MORPHOLIN-4-YL)-6-[(2E)-2-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE

Cat. No.: B6091179
M. Wt: 459.5 g/mol
InChI Key: HOKWWBOEEHCTHP-CVKSISIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-FLUOROPHENYL)-4-(MORPHOLIN-4-YL)-6-[(2E)-2-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives. Triazine compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-4-(MORPHOLIN-4-YL)-6-[(2E)-2-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting from readily available precursors. The key steps may include:

  • Formation of the triazine core through cyclization reactions.
  • Introduction of the morpholine and fluorophenyl groups via substitution reactions.
  • Condensation with hydrazine derivatives to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-4-(MORPHOLIN-4-YL)-6-[(2E)-2-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazine derivatives, while substitution reactions can introduce new functional groups, leading to a variety of compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-4-(MORPHOLIN-4-YL)-6-[(2E)-2-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-4-(morpholin-4-yl)-6-[(2E)-2-[(3-phenyl-1H-pyrazol-4-yl)methylidene]hydrazin-1-yl]-1,3,5-triazin-2-amine
  • N-(4-Methylphenyl)-4-(morpholin-4-yl)-6-[(2E)-2-[(3-phenyl-1H-pyrazol-4-yl)methylidene]hydrazin-1-yl]-1,3,5-triazin-2-amine

Uniqueness

The uniqueness of N-(4-FLUOROPHENYL)-4-(MORPHOLIN-4-YL)-6-[(2E)-2-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, for example, may enhance its binding affinity to certain targets or improve its stability.

Properties

IUPAC Name

4-N-(4-fluorophenyl)-6-morpholin-4-yl-2-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN9O/c24-18-6-8-19(9-7-18)27-21-28-22(30-23(29-21)33-10-12-34-13-11-33)32-26-15-17-14-25-31-20(17)16-4-2-1-3-5-16/h1-9,14-15H,10-13H2,(H,25,31)(H2,27,28,29,30,32)/b26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKWWBOEEHCTHP-CVKSISIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=C(NN=C3)C4=CC=CC=C4)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=C(NN=C3)C4=CC=CC=C4)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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